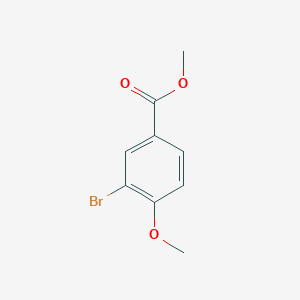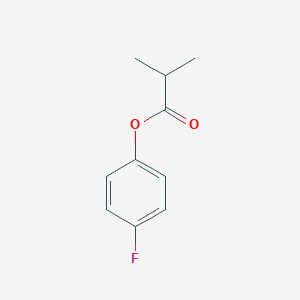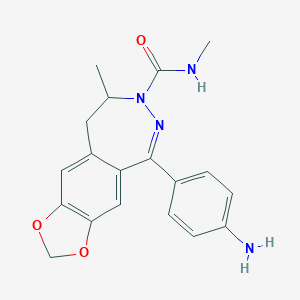
N,N'-bis(2-chlorophenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-chlorophenyl)hexanediamide, commonly known as BCHA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BCHA is a white crystalline powder that is soluble in organic solvents and is primarily used as a herbicide and pesticide. In
Wissenschaftliche Forschungsanwendungen
BCHA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of BCHA is as a herbicide and pesticide due to its potent inhibitory effect on plant growth. BCHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BCHA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
BCHA exerts its inhibitory effect on plant growth by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. BCHA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In cancer cells, BCHA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, BCHA can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BCHA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plant cells, BCHA inhibits the biosynthesis of fatty acids, leading to stunted growth and development. In cancer cells, BCHA induces apoptosis by inhibiting histone deacetylase, leading to reduced cell proliferation and tumor growth. BCHA has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BCHA has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, BCHA also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and disposal procedures must be followed when working with BCHA, and alternative compounds may be preferred for certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BCHA, including its use as a herbicide and pesticide, its potential use in cancer treatment, and its neuroprotective effects. Further studies are needed to elucidate the mechanisms of action of BCHA and to identify potential side effects and toxicity concerns. Additionally, modifications to the synthesis method of BCHA may be explored to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of BCHA involves the reaction of 2-chlorobenzonitrile with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCHA. The synthesis of BCHA has been well-established, and various modifications have been made to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
316139-00-1 |
|---|---|
Produktname |
N,N'-bis(2-chlorophenyl)hexanediamide |
Molekularformel |
C18H18Cl2N2O2 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
N,N'-bis(2-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
JGOGNZXSEKDSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



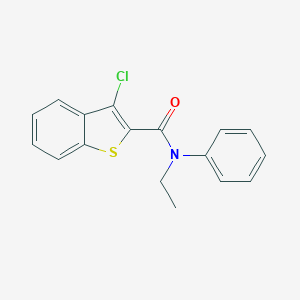

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
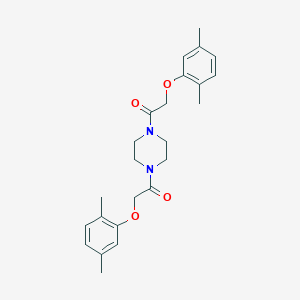


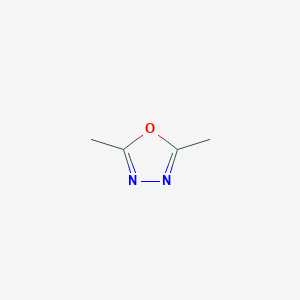
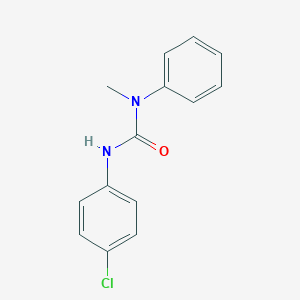
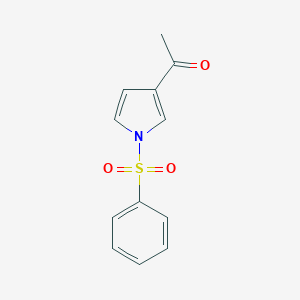
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
